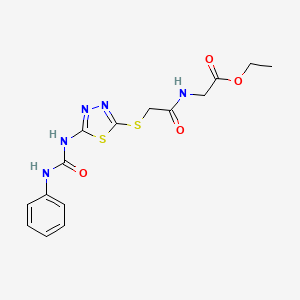
Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a synthetic compound that is part of a broader class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves multi-step organic reactions. The initial steps often include the formation of the 1,3,4-thiadiazole ring, which can be synthesized through the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic or basic conditions. This is followed by the introduction of the 3-phenylureido group through the reaction of the thiadiazole derivative with an isocyanate. The final steps involve the acetamidoacetate group introduction, usually achieved via esterification reactions.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves the use of high-efficiency reactors and continuous flow systems to minimize reaction times and improve scalability. Solvent selection, temperature control, and catalyst choice are critical factors in optimizing the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate undergoes a variety of chemical reactions including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the cleavage of the thiadiazole ring.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly at the phenylureido and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: : Reducing agents like lithium aluminium hydride and sodium borohydride are used.
Substitution: : Conditions typically involve the use of bases like sodium hydroxide or acids like hydrochloric acid depending on the specific substitution reaction.
Major Products
The primary products from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted products based on the specific reactants and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structural features make it an interesting subject for synthetic and mechanistic studies.
Biology
Biologically, Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate has been explored for its potential antimicrobial and antifungal properties. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.
Medicine
In the medical field, research is ongoing into its potential as an anti-cancer agent, given its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry
Industrially, this compound could be used as a precursor for the synthesis of materials with specific properties, such as polymers with enhanced thermal stability.
Mechanism of Action
Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate exerts its effects primarily through interaction with enzymes and proteins. The thiadiazole ring is known to interact with metal ions in the active sites of enzymes, inhibiting their function. This inhibition can lead to disruption of metabolic pathways in microorganisms or cancer cells, making it a potential therapeutic agent. The phenylureido group enhances its binding affinity and specificity to target molecules.
Comparison with Similar Compounds
Similar compounds in this class include other thiadiazole derivatives such as 2-amino-5-mercapto-1,3,4-thiadiazole and 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Compared to these, Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate exhibits unique properties due to the presence of the ethyl ester and phenylureido groups, which enhance its chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-2-24-12(22)8-16-11(21)9-25-15-20-19-14(26-15)18-13(23)17-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,16,21)(H2,17,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBRATNMWRDRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-{[3-(Trifluoromethyl)phenyl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2696929.png)
![5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2696932.png)


![(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2696936.png)
![3-(2-methylpropyl)-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2696937.png)
![2-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)quinoline-4-carbonitrile](/img/structure/B2696938.png)

![6-Tert-butyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2696941.png)

![(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2696946.png)
![2-Chloro-N-[(2-methyl-2-thiophen-2-ylcyclopropyl)methyl]propanamide](/img/structure/B2696947.png)
![1-benzoyl-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2696948.png)

